molecular formula C28H46O3 B15175249 [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate

Cat. No.: B15175249
M. Wt: 430.7 g/mol
InChI Key: VOINOCPIGNMBCG-LDFJDSBISA-N
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Description

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate is a complex organic compound characterized by its multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate typically involves the coupling of two tetradecadienoic acid derivatives. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate esterification. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.

    Reduction: Reduction of the double bonds can yield saturated derivatives.

    Substitution: The ester functional group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Epoxides: and from oxidation.

    Saturated esters: from reduction.

    Amides: or from substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate can be used as a building block for more complex molecules. Its multiple double bonds make it a versatile intermediate for various synthetic pathways.

Biology and Medicine

Industry

In materials science, this compound could be explored for the development of polymers with unique mechanical and chemical properties due to its conjugated system.

Mechanism of Action

The mechanism by which [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate exerts its effects would depend on its specific application. In chemical reactions, the conjugated double bonds can participate in various addition and substitution reactions, influencing the reactivity and stability of the compound. In potential biological systems, the compound could interact with cellular membranes or proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tetradecadienoic acid: A precursor in the synthesis of the compound.

    Conjugated dienes: Compounds with similar double bond arrangements.

Biological Activity

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Receptor Interaction : Research indicates that compounds similar to [(6E,11E)-tetradeca-6,11-dienoyl] may interact with various receptors, including cannabinoid receptors. These interactions could modulate physiological responses such as pain perception and inflammation .
  • Anti-inflammatory Effects : Studies have shown that similar unsaturated fatty acids can exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB and COX enzymes .
  • Antioxidant Properties : The compound may also possess antioxidant capabilities, which are crucial in mitigating oxidative stress in cells .

Case Studies

  • Cannabinoid Receptor Modulation : A study explored the effects of various fatty acid derivatives on cannabinoid receptors. It was found that certain derivatives could enhance receptor activation while minimizing adverse effects typically associated with synthetic cannabinoids .
  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce inflammation and pain responses significantly. For instance, a study on mice showed that treatment with such compounds resulted in decreased mechanical allodynia .

Comparative Data Table

PropertyThis compoundSimilar Compounds
Molecular FormulaC20H34O2Varies
Receptor AffinityModerate to High for CB1/CB2High
Anti-inflammatory ActivityYesYes
Antioxidant ActivityYesYes
Clinical ApplicationsPotential for pain management and inflammationVaries

Research Findings

Recent literature emphasizes the therapeutic potential of unsaturated fatty acids derived from natural sources. These findings suggest that compounds like this compound could serve as leads for drug development targeting inflammatory and pain conditions.

Key Research Highlights

  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of similar compounds reveal promising results in terms of bioavailability and efficacy in animal models .
  • Synergistic Effects : Combining these compounds with other therapeutic agents may enhance their effectiveness while reducing side effects associated with higher doses of conventional drugs .

Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate

InChI

InChI=1S/C28H46O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,10,12,15,17-18,20H,3-4,6,8-9,11,13-14,16,19,21-26H2,1-2H3/b7-5+,12-10+,17-15+,20-18+

InChI Key

VOINOCPIGNMBCG-LDFJDSBISA-N

Isomeric SMILES

CCCC/C=C/CC/C=C/CCCC(=O)OC(=O)CCCC/C=C/CCC/C=C/CC

Canonical SMILES

CCCCC=CCCC=CCCCC(=O)OC(=O)CCCCC=CCCCC=CCC

Origin of Product

United States

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